(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL
Description
Properties
IUPAC Name |
(6R)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRNWYMLTVIOP-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=NN21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=NN21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can be scaled up more easily than batch processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, may be employed to make the process more environmentally friendly.
Types of Reactions:
Oxidation: ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxazine rings are replaced by other substituents. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and are conducted under controlled temperatures.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL, each with potentially different biological activities and applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H8N2O
- Molecular Weight : 124.14 g/mol
- IUPAC Name : 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
The compound's structure includes a pyrazolo and oxazine ring system, which is critical for its biological activity.
Neurodegenerative Diseases
(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL has been investigated for its potential in treating neurodegenerative conditions such as Alzheimer's disease. Research indicates that derivatives of this compound can inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease .
Case Study :
A study highlighted the synthesis of various oxazine derivatives that demonstrated significant BACE1 inhibitory activity. These compounds may serve as leads for developing new treatments for Alzheimer's disease and related disorders .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. Research has shown that derivatives of pyrazolo compounds can provide analgesic and anti-inflammatory effects through non-selective inhibition of COX isoenzymes .
Table 1: Biological Activity of Pyrazolo Derivatives
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| Compound A | Anti-inflammatory | COX inhibition |
| Compound B | Antioxidant | Scavenging reactive species |
| Compound C | Anticancer | Inducing apoptosis in cancer cells |
Antioxidant Properties
This compound has shown potential as an antioxidant. Studies indicate that its derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and diabetes .
Case Study :
In vitro assays demonstrated that certain pyrazolo derivatives exhibited significant antioxidant activity compared to standard antioxidants. The mechanisms involved include reducing power assays and radical scavenging assays .
Mechanism of Action
The mechanism of action of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in the Pyrazolo-Oxazine Core
(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
- CAS : 2238820-77-2
- Molecular Formula : C₆H₇BrN₂O₂
- Molecular Weight : 219.04 g/mol
- Key Features : Bromine substitution at the C3 position increases molecular weight by ~78.9 g/mol compared to the parent compound. Predicted density (2.10 g/cm³) and boiling point (380.9°C) are higher due to bromine’s electron-withdrawing effects .
- Applications : Likely serves as an intermediate for Suzuki coupling or nucleophilic substitution reactions.
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Key Features : Two methyl groups at C6 enhance lipophilicity (logP ~1.8 estimated) and steric bulk. Carboxamide substitution at C3 introduces hydrogen-bonding capacity.
- Biological Activity : Demonstrated PDE-4 inhibition (IC₅₀: 0.2–1.8 µM), anti-inflammatory (COX-2 inhibition), and antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
- Advantage Over Parent Compound : Improved bioavailability and target engagement due to methyl and carboxamide groups.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
- CAS : 1779573-25-9
- Molecular Formula : C₆H₉N₃O
- Molecular Weight : 139.16 g/mol
- Key Features: Amino group at C2 increases solubility in polar solvents (e.g., water solubility ~50 mg/L). Potential for diazotization or conjugation reactions .
Functional Group Modifications in Related Heterocycles
(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
- CAS : 187235-08-1
- Molecular Formula : C₆H₇N₃O₄
- Molecular Weight : 185.14 g/mol
- Key Features : Nitro group at C2 enhances electrophilicity, enabling reduction to amines. The imidazo-oxazine core differs from pyrazolo-oxazine, altering π-π stacking interactions in biological targets .
- Synthesis: Prepared via methanesulfonic acid-mediated cyclization in methanol (yield: 100%) .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Stereochemical Comparisons
- (R)- vs. (S)-Enantiomers : The (R)-configuration in the target compound may exhibit distinct binding affinities compared to (S)-isomers. For example, (S)-2-nitro-imidazo-oxazin-6-ol (CAS 187235-08-1) shows preferential activity in tuberculosis drug candidates due to stereospecific enzyme interactions .
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| (R)-6,7-Dihydro-5H-pyrazolo-oxazin-6-ol | C₆H₈N₂O₂ | 140.14 | N/A | Hydroxyl |
| (R)-3-Bromo derivative | C₆H₇BrN₂O₂ | 219.04 | 380.9 (predicted) | Bromine |
| 6,6-Dimethyl-3-carboxamide | C₉H₁₃N₃O₂ | 195.22 | N/A | Methyl, Carboxamide |
| (S)-2-Nitro-imidazo-oxazin-6-ol | C₆H₇N₃O₄ | 185.14 | N/A | Nitro, Hydroxyl |
Biological Activity
(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies while providing comprehensive data to support the findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-oxazine framework, which is significant in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Antitubercular Activity : Research has demonstrated that related pyrazolo[5,1-b]oxazines possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established antitubercular agents .
Antioxidant Properties
The antioxidant potential of oxazine derivatives has been explored extensively. Studies show that these compounds can enhance the levels of heat shock proteins and antioxidant enzymes in cellular models . This suggests a protective role against oxidative stress.
Anti-inflammatory Effects
Compounds derived from oxazine structures have exhibited anti-inflammatory activities. The modulation of inflammatory markers in vitro suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
- Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant enzyme activities, these compounds may reduce ROS levels, thereby mitigating cellular damage.
- Cellular Signaling Pathways : Interaction with cellular signaling pathways related to apoptosis and cell survival has been observed in related studies.
Case Studies and Research Findings
A variety of case studies have highlighted the efficacy of this compound and its analogs:
Study 1: Antitubercular Efficacy
A study conducted on a series of pyrazolo[5,1-b]oxazines reported MIC values ranging from 0.25 to 4 µg/mL against M. tuberculosis. The structure-activity relationship (SAR) indicated that modifications at the nitrogen positions significantly influenced potency .
Study 2: Antioxidant Activity
In vitro assays demonstrated that treatment with oxazine derivatives led to a statistically significant increase in glutathione levels and a decrease in lipid peroxidation products in cultured neuronal cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- NMR : Assign peaks for the pyrazole (δ 7.2–8.1 ppm) and oxazine (δ 4.0–5.5 ppm) protons ( ).
- HPLC-MS : Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) and confirm molecular weight ([M+H]+ = 153.1 g/mol, ).
- X-ray crystallography : Resolve absolute configuration for crystallized samples .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, concentration). notes that PDE4 inhibition efficacy varies with substituent modifications. Validate findings using orthogonal assays (e.g., cAMP ELISA for PDE4 vs. IL-1β ELISA for NLRP3 inhibition, ). Statistical meta-analysis of dose-response curves (GraphPad Prism) can identify outliers .
What in silico strategies optimize the design of derivatives targeting NLRP3 inflammasome inhibition?
Advanced Research Question
- Molecular dynamics simulations : Assess binding stability of the hydroxyl group with NLRP3’s NACHT domain (e.g., GROMACS, ).
- QSAR modeling : Use substituent descriptors (e.g., Hammett σ) to predict activity of analogs with methyl or nitro groups ( ).
- ADMET prediction : SwissADME evaluates metabolic stability of derivatives, prioritizing candidates with low CYP3A4 affinity .
Which synthetic routes enable scalable production of this compound for preclinical studies?
Basic Research Question
describes a scalable route via cyclization of ethyl acetoacetate and hydrazine hydrate, followed by oxazine ring closure. Key parameters:
- Catalyst : p-TsOH (5 mol%) in refluxing toluene.
- Yield : 68–72% after silica gel chromatography.
- Purity : >97% confirmed by LC-MS ( ).
How does the compound’s reactivity with nucleophiles impact derivatization strategies?
Advanced Research Question
The hydroxyl group at position 6 undergoes selective acylation (e.g., acetic anhydride) or sulfonation (e.g., SO3-pyridine). shows that microwave-assisted reactions (100°C, DMF) reduce side-product formation. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
What safety precautions are advised for handling this compound based on structural analogs?
Basic Research Question
While no direct toxicity data exists for the (R)-enantiomer, and recommend:
- PPE : Gloves and goggles due to potential irritancy (H315/H319).
- Storage : 2–8°C in sealed, light-sensitive containers.
- Waste disposal : Neutralize with 10% NaOH before incineration .
What structural analogs of this compound have shown promise in inflammatory disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
